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Compound of Interest

Compound Name: L-156602

CAS No.: 125528-51-5

Cat. No.: B1140513 Get Quote

Abstract & Compound Profile
L-156602 is a natural cyclic hexadepsipeptide antibiotic originally isolated from Streptomyces

sp. MA6348.[1] It functions as a specific antagonist of the C5a receptor (C5aR/CD88), a G-

protein coupled receptor (GPCR) critical to the complement cascade and inflammatory

response. Unlike many peptide-based antagonists that suffer from poor stability, the cyclic

nature of L-156602 confers structural rigidity, making it a valuable tool compound for probing

C5a-mediated chemotaxis and anaphylatoxin signaling.

This application note details a robust Radioligand Competition Binding Assay to determine the

binding affinity (

) of L-156602 for the human C5a receptor. While modern fluorescence-based assays (e.g., TR-
FRET) exist, the radioligand binding assay using [

I]-C5a remains the "Gold Standard" for pharmacological validation due to its high sensitivity
and direct measurement of receptor occupancy.
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Property Detail

Compound Name L-156602

Chemical Class Cyclic Hexadepsipeptide

Source Streptomyces sp.[1][2][3] MA6348

Target C5a Receptor (C5aR/CD88)

Mechanism Competitive Antagonist

Typical IC Low micromolar range (~1–10 µM) depending

on cell system

Scientific Background: The C5a/C5aR Axis
The complement fragment C5a is a potent inflammatory mediator.[4][5][6] Upon binding to

C5aR (a G

-coupled GPCR), it triggers a cascade involving calcium mobilization, chemotaxis, and granule
enzyme release. L-156602 blocks this interaction, preventing the conformational change
required for G-protein activation.

Mechanism of Action Diagram
The following diagram illustrates the C5aR signaling pathway and the specific intervention point

of L-156602.
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Caption: L-156602 competitively inhibits C5a binding to C5aR, blocking downstream G-protein

signaling and calcium release.

Materials & Reagents
To ensure reproducibility, use high-purity reagents. The buffer composition is critical for

maintaining receptor integrity and minimizing non-specific binding of the hydrophobic peptide.

Biological Materials[2][3][4][7][8][9][10]
Receptor Source: Human Polymorphonuclear Leukocytes (PMNs) OR CHO-K1 cells stably

transfected with human C5aR (hC5aR).

Note: Transfected cells are preferred for screening due to higher receptor density (

) and consistency.

Radioligand: [

I]-Recombinant Human C5a (Specific Activity ~2200 Ci/mmol).

Test Compound: L-156602 (dissolved in DMSO; stock 10 mM).

Assay Buffers
Binding Buffer:

50 mM HEPES (pH 7.4)

5 mM MgCl

1 mM CaCl

0.5% BSA (Bovine Serum Albumin, Fraction V) – Critical for reducing non-specific binding

of C5a.

0.1% Bacitracin (optional, but recommended to prevent ligand degradation by proteases).

Wash Buffer:
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50 mM HEPES (pH 7.4)

500 mM NaCl (High salt aids in removing non-specific hydrophobic interaction).

0.1% BSA.

Experimental Protocol
Phase 1: Membrane Preparation (CHO-hC5aR Cells)
If using PMNs, isolate via density gradient centrifugation and use whole cells or lyse

immediately.

Harvest: Detach CHO-hC5aR cells using PBS/EDTA (avoid Trypsin as it may cleave the

receptor).

Lysis: Resuspend cells in ice-cold hypotonic Lysis Buffer (10 mM HEPES, pH 7.4, 1 mM

EDTA + Protease Inhibitor Cocktail). Homogenize using a Dounce homogenizer (20 strokes).

Centrifugation:

Spin at 1,000 x g for 10 min at 4°C to remove nuclei/debris.

Transfer supernatant and spin at 40,000 x g for 30 min at 4°C to pellet membranes.

Storage: Resuspend pellet in Binding Buffer (without BSA). Determine protein concentration

(BCA assay). Flash freeze aliquots in liquid nitrogen and store at -80°C.

Phase 2: Competition Binding Assay
Objective: Determine the IC

of L-156602 by displacing [

I]-C5a.

Plate Setup: Use 96-well polypropylene plates (to minimize sticky peptide loss).

Reagent Addition (Total Volume 200 µL):
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50 µL Test Compound (L-156602): Prepare serial dilutions in Binding Buffer (e.g., 100 µM

to 0.1 nM). Max DMSO concentration < 1%.

50 µL Radioligand: [

I]-C5a (Final concentration 0.1 – 0.2 nM, approx.

of C5a).

100 µL Membrane Suspension: Dilute membranes to ~5–10 µg protein/well.

Controls:

Total Binding (TB): Buffer + Membrane + Radioligand (No inhibitor).

Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 1 µM Unlabeled C5a

(Saturating concentration).

Incubation:

Seal plate and shake gently.

Incubate for 60 minutes at Room Temperature (22°C).

Note: 4°C incubation (2-3 hours) is preferred if using whole PMNs to prevent receptor

internalization.

Phase 3: Harvest & Detection
Filter Pre-treatment: Soak GF/C glass fiber filter plates in 0.3% Polyethyleneimine (PEI) for

60 min at 4°C. This is crucial to trap the negatively charged membranes and reduce

background.

Filtration: Use a vacuum manifold (e.g., Millipore MultiScreen).

Transfer assay volume to filter plate.[7]

Apply vacuum.[7]
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Washing: Wash wells 3x with 200 µL ice-cold Wash Buffer.

Drying & Counting:

Dry filters (air dry or 50°C for 15 min).

Add 30 µL liquid scintillant per well.

Count in a Microbeta scintillation counter (1 min/well).

Workflow Diagram
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Caption: Step-by-step workflow for the L-156602 radioligand competition binding assay.

Data Analysis
Calculate Specific Binding:

Percent Inhibition:

IC

Determination: Plot % Inhibition (y-axis) vs. Log[L-156602] (x-axis). Fit data using a non-
linear regression (4-parameter logistic equation) in software like GraphPad Prism.

K

Calculation (Cheng-Prusoff Equation):

= Concentration of radioligand used (e.g., 0.1 nM).

= Dissociation constant of C5a (typically ~0.1–0.3 nM, must be determined experimentally
via Saturation Binding).
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Expert Insights & Troubleshooting
The "Sticky" Peptide Problem: C5a and L-156602 are hydrophobic. If you observe high

variability or low counts:

Ensure BSA concentration is at least 0.5% in the buffer.

Use low-binding polypropylene plates/tips.

Tip: Pre-coat tips with buffer before pipetting the radioligand.

PEI Soaking: Do not skip the 0.3% PEI soak for GF/C filters. C5aR membranes are small

and can pass through filters; PEI creates a positive charge trap.

Whole Cells vs. Membranes:

Membranes: Better for pure affinity (

) data; no internalization issues.

Whole Cells (PMNs): Better for physiological relevance, but require 4°C incubation to stop

receptor internalization/recycling, which can skew equilibrium data.

Validation: L-156602 is a reversible antagonist. If you see "washout" resistance, check for

precipitation of the compound at high concentrations (solubility limit in buffer is often <100

µM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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